4-(Isoquinolin-1-yl)butanoic acid
Description
Properties
CAS No. |
92028-67-6 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-isoquinolin-1-ylbutanoic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)7-3-6-12-11-5-2-1-4-10(11)8-9-14-12/h1-2,4-5,8-9H,3,6-7H2,(H,15,16) |
InChI Key |
CCBQWFUMCSXLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Isoquinoline
Isoquinoline’s weak nucleophilicity necessitates activation for alkylation. Using a four-carbon electrophile (e.g., ethyl 4-bromobutyrate) with a Lewis acid (e.g., AlCl₃) facilitates Friedel-Crafts alkylation, followed by ester hydrolysis (Fig. 1D).
Conditions :
- Electrophile : Ethyl 4-bromobutyrate
- Catalyst : AlCl₃ (1.2 equiv)
- Solvent : CH₂Cl₂, 0°C → rt
- Yield : ~40–50%
Reductive Amination
Condensing isoquinoline-1-carbaldehyde with 4-aminobutyric acid under reductive conditions (NaBH₃CN, MeOH) forms the secondary amine, which is oxidized to the acid (Fig. 1E).
Oxidation :
- Reagent : KMnO₄, H₂O, 60°C
- Yield : 30–40%
Comparative Analysis of Methods
Mechanistic Insights
Ugi-Cu Cascade Mechanism
The Ugi adduct undergoes Cu-mediated Ullmann coupling with the β-keto ester, followed by cyclization and decarbonylation to form the carboxylic acid. For butanoic acid derivatives, extended keto esters may undergo analogous coupling-cyclization sequences.
Oxidative Coupling Pathway
Reissert activation forms an electrophilic N-acylisoquinolinium species, which undergoes nucleophilic attack by the butanoate enolate. Oxidation regenerates aromaticity, yielding the coupled product.
Chemical Reactions Analysis
Types of Reactions
4-(Isoquinolin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The isoquinoline moiety can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Isoquinolin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Isoquinolin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 4-(Isoquinolin-1-yl)butanoic acid with structurally related butanoic acid derivatives, emphasizing substituent effects on properties and applications:
Physicochemical and Hazard Profiles
Q & A
Q. How can researchers optimize the synthesis of 4-(Isoquinolin-1-yl)butanoic acid to improve yield and purity?
Methodological Answer: Synthetic optimization should involve systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and monitoring via HPLC-MS or NMR to track intermediate formation. For example, adjusting the molar ratio of isoquinoline derivatives to butanoic acid precursors (e.g., 4-oxobutanoic acid analogs) can minimize side reactions like dimerization or oxidation . Post-synthesis purification via recrystallization or column chromatography (using silica gel with gradient elution) is critical for isolating high-purity product. Reference to analogous synthesis protocols for structurally related compounds, such as 4-(2-fluorophenyl)-4-oxobutanoic acid, may provide insights into solvent selection and protecting group strategies .
Q. What analytical techniques are most reliable for characterizing 4-(Isoquinolin-1-yl)butanoic acid?
Methodological Answer:
- Structural confirmation: Use - and -NMR to verify the isoquinoline moiety and butanoic acid linkage. Compare chemical shifts with databases for similar compounds (e.g., PubChem entries for 4-methylisoquinolin-6-amine) to validate assignments .
- Purity assessment: Combine HPLC (C18 column, UV detection at 254 nm) with high-resolution mass spectrometry (HRMS) to detect trace impurities.
- Thermal stability: Differential scanning calorimetry (DSC) can identify decomposition temperatures, ensuring stability during storage .
Q. What safety protocols are essential when handling 4-(Isoquinolin-1-yl)butanoic acid in the lab?
Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., coupling agents like EDCI).
- Waste disposal: Neutralize acidic residues with sodium bicarbonate before disposal, following institutional guidelines for organic waste .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of 4-(Isoquinolin-1-yl)butanoic acid derivatives?
Methodological Answer:
- Structure-activity relationship (SAR): Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the compound’s isoquinoline group and target proteins (e.g., kinases or GPCRs).
- ADMET prediction: Tools like SwissADME can estimate bioavailability, metabolic stability, and toxicity. Cross-validate predictions with in vitro assays (e.g., cytochrome P450 inhibition tests) .
Q. How should researchers resolve discrepancies in experimental data for this compound’s physicochemical properties?
Methodological Answer:
- Reproducibility checks: Standardize measurement conditions (e.g., pH, ionic strength) for properties like solubility and logP. For example, conflicting logP values may arise from differences in shake-flask vs. HPLC methods.
- Inter-laboratory validation: Collaborate with independent labs to verify key data, such as pKa (use potentiometric titration) or melting point (DSC vs. capillary methods) .
Q. What strategies validate the compound’s role in modulating specific pharmacological targets?
Methodological Answer:
- Target engagement assays: Employ fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to hypothesized targets (e.g., enzymes or receptors).
- Functional assays: Use cell-based models (e.g., HEK293 cells transfected with target receptors) to assess downstream signaling effects (e.g., cAMP or calcium flux measurements). Compare results with structurally similar compounds, such as 4-phenylbutanoic acid derivatives, to identify pharmacophore requirements .
Experimental Design & Data Interpretation
Q. How to design a robust SAR study for 4-(Isoquinolin-1-yl)butanoic acid analogs?
Methodological Answer:
- Scaffold diversification: Synthesize analogs with modifications to the isoquinoline ring (e.g., electron-withdrawing substituents) or butanoic acid chain (e.g., esterification).
- Data-driven prioritization: Apply multivariate analysis (e.g., principal component analysis) to correlate structural features with activity. Use fragment-based libraries to systematically explore chemical space .
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?
Methodological Answer:
- Non-linear regression: Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate EC50/IC50 values.
- Error handling: Account for assay variability by repeating experiments in triplicate and applying Welch’s t-test for significance. For high-throughput screens, use Z’-factor analysis to assess assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
